mollicellin F

mutagenicity antibacterial structure-activity relationship

Mollicellin F is a chlorine-containing depsidone secondary metabolite first isolated from the fungus Chaetomium brasiliense. It belongs to the 2,2-dimethyl-1-benzopyran organic class and features a distinctive chloro substitution at position 9 alongside a formyl group at position 7 within its tetracyclic scaffold.

Molecular Formula C21H17ClO8
Molecular Weight 432.8 g/mol
CAS No. 68455-12-9
Cat. No. B1676682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemollicellin F
CAS68455-12-9
SynonymsMollicellin F
Molecular FormulaC21H17ClO8
Molecular Weight432.8 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)CC(OC2=C(C3=C1OC4=C(C(=C(C(=C4C(=O)O3)C)Cl)O)C=O)O)(C)C
InChIInChI=1S/C21H17ClO8/c1-7-12-17(9(6-23)14(25)13(7)22)28-16-8(2)11-10(24)5-21(3,4)30-18(11)15(26)19(16)29-20(12)27/h6,25-26H,5H2,1-4H3
InChIKeyBUWVABSQGVRXOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mollicellin F (CAS 68455-12-9) — Depsidone Natural Product Procurement Guide


Mollicellin F is a chlorine-containing depsidone secondary metabolite first isolated from the fungus Chaetomium brasiliense [1]. It belongs to the 2,2-dimethyl-1-benzopyran organic class and features a distinctive chloro substitution at position 9 alongside a formyl group at position 7 within its tetracyclic scaffold [2]. The compound has documented roles as both a Chaetomium metabolite and an antineoplastic agent, exhibiting growth-inhibitory effects across multiple human carcinoma cell lines [1][3].

Why Mollicellin F Cannot Be Swapped for Mollicellin H, D, or K Without Quantitative Loss of Function


Despite sharing the depsidone core, mollicellins diverge markedly in their bioactivity signatures due to specific substitution patterns. Mollicellin F carries a chlorine atom at position 9 and a formyl group at position 7, structural features that directly correlate with its non-mutagenic bactericidal profile — a property absent in the 3-methylbutenoic acid-bearing analogs mollicellins C and E [1]. Furthermore, while mollicellin H demonstrates superior antibacterial potency against MRSA, mollicellin F uniquely combines potent dual cytotoxicity against both KB oral epidermoid carcinoma and HepG2 hepatocellular carcinoma cells, a dual-indication profile not replicated by any single comparator within the same experimental series [2][3]. These functional divergences mean that substituting mollicellin F with a structurally similar mollicellin — even from the same isolation batch — will alter both the target selectivity and the safety-related mutagenicity profile in experimental systems.

Quantitative Differentiation Evidence for Mollicellin F Versus Closest Analogs


Absence of Mutagenicity in Salmonella/Microsome Assays — Differentiating Mollicellin F from Mollicellins C and E

In a direct head-to-head comparison of eight mollicellins, mollicellin F (chlorine-containing) was bactericidal but not mutagenic in Salmonella typhimurium histidine reversion and 8-azaguanine resistance forward mutation assays. By contrast, mollicellins C and E, which bear a 3-methylbutenoic acid moiety instead of chlorine, were both mutagenic and bactericidal under identical conditions [1]. The mutagenic activity of mollicellins C and E was completely abolished upon coincubation with rat liver microsomes, while mollicellin F's antibacterial activity was only partially reduced, indicating a fundamentally different metabolic liability profile [1].

mutagenicity antibacterial structure-activity relationship

Dual KB and HepG2 Cytotoxicity — Functional Differentiation from Mollicellin H and Mollicellin B

In a 2021 study testing twelve depsidones isolated from the same C. brasiliense strain, mollicellin F (compound 10) was one of only three compounds (alongside mollicellins X and H) that exhibited potent cytotoxicity against KB oral epidermoid carcinoma cells. Critically, mollicellin F was the sole compound among the series that additionally demonstrated potent cytotoxicity against HepG2 hepatocellular carcinoma cells [1]. The comparator mollicellin H, while active against KB cells, did not show the dual HepG2 activity. Conversely, mollicellin B was cytotoxic only against HT-29 colorectal adenocarcinoma, showing a completely divergent selectivity profile [1]. In an earlier 2009 study, mollicellin F exhibited an IC50 of 13.1 µg/mL against NCI-H187 small-cell lung cancer cells, while mollicellin H achieved an IC50 of 3.9 µg/mL in the same assay — indicating that mollicellin H is more potent on this lung cancer line, but mollicellin F's value lies in its broader hepatocellular activity [2].

cytotoxicity KB cell line HepG2 cell line dual-indication

Chlorinated Depsidone Antibacterial Profile — Bactericidal but Not Mutagenic Versus Structure-Activity Class Inference

In the foundational 1978 mollicellin comparison, both chlorine-bearing mollicellins — mollicellin D and mollicellin F — shared the property of being bactericidal without detectable mutagenicity, whereas the non-chlorinated analogs were either mutagenic or non-bactericidal [1]. This class-level inference suggests that the chlorine substituent at position 9 is a structural determinant for decoupling antibacterial activity from DNA-damaging effects. A more recent study (Ouyang et al., 2018) reported that mollicellin H, which also possesses antibacterial activity, displayed IC50 values of 5.14 µg/mL against S. aureus ATCC29213 and 6.21 µg/mL against MRSA N50 — representing quantitative benchmarks that mollicellin F has not been directly tested against in the same assay format [2]. However, the unique safety advantage (non-mutagenic antibacterial) documented for mollicellin F provides a procurement rationale distinct from potency alone.

antibacterial chlorine-containing depsidone bactericidal non-mutagenic

Cholangiocarcinoma Cytotoxicity Profile — Consistent Activity Across Five Cell Lines Including Activity Superior to Ellipticine on KKU-100

In the 2009 Khumkomkhet et al. study, mollicellin F (compound 8) was tested against five cholangiocarcinoma cell lines (KKU-100, KKU-M139, KKU-M156, KKU-M213, KKU-M214) alongside ellipticine as a reference drug [1]. All tested mollicellins — including F, H, and K — exhibited IC50 values against KKU-100 ranging from 4.5 to 6.5 µg/mL, all of which were more cytotoxic than ellipticine (IC50 = 7.11 µg/mL on KKU-100) [1]. Mollicellin F specifically demonstrated KKU-100 IC50 = 5.21 µg/mL and KKU-M214 IC50 = 4.40 µg/mL, values that compare favorably with mollicellin H (KKU-100 IC50 = 5.36 µg/mL; KKU-M214 IC50 = 7.81 µg/mL), showing comparable or superior potency at these specific cholangiocarcinoma subtypes [1]. This is significant because cholangiocarcinoma is a bile duct cancer with high prevalence in Southeast Asia associated with liver fluke infection, a disease context that aligns with the fungal source's geographic origin [1].

cholangiocarcinoma KKU-100 ellipticine comparator liver fluke-associated cancer

Structural Determinant of Metabolic Stability — Chlorine Substitution Reduces Microsome-Mediated Activity Loss Relative to Mollicellin C and E

Stark et al. (1978) demonstrated that coincubation with rat liver microsomes completely abolished the mutagenic activity of mollicellins C and E and greatly reduced their antibacterial activity, whereas the antibacterial activity of the chlorine-containing mollicellins D and F was only partially reduced under identical conditions [1]. This differential sensitivity to microsomal metabolism constitutes direct evidence that the chlorine atom at position 9 confers relative metabolic stability within the depsidone scaffold. While quantitative reduction percentages were not reported, the qualitative survival of antibacterial activity after microsome exposure represents a procurement-relevant distinction for researchers planning experiments in metabolically competent systems (e.g., primary hepatocyte co-cultures, liver S9 fractions) [1].

metabolic stability rat liver microsomes chlorine effect depsideone structure

Antimalarial Inactivity as a Selectivity Filter — Differentiating Mollicellin F from Multitarget Mollicellins K, B, C, E, and J

In the 2009 comprehensive bioactivity screening, mollicellin F (compound 8) was explicitly reported as inactive against Plasmodium falciparum (IC50 > 50 µg/mL), whereas mollicellins K (IC50 = 1.2 µg/mL), B (IC50 = 4.7 µg/mL), C (IC50 = 9.1 µg/mL), E (IC50 = 3.2 µg/mL), and J (IC50 = 4.9 µg/mL) all demonstrated antimalarial activity [1]. This inactivity is not a deficit but rather a selectivity feature: mollicellin F's bioactivity is restricted to antibacterial and antitumor targets, offering a cleaner pharmacological profile for researchers who require a depsidone tool compound without antimalarial polypharmacology that could confound target identification studies [1].

antimalarial activity Plasmodium falciparum selectivity off-target exclusion

Mollicellin F (CAS 68455-12-9) — Highest-Value Application Scenarios Based on Verified Differential Evidence


Hepatocellular Carcinoma (HCC) Tool Compound Screening Where Dual KB/HepG2 Activity Is Required

Mollicellin F is the only mollicellin documented to exhibit potent dual cytotoxicity against both KB (oral epidermoid carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, as demonstrated in the Promgool et al. 2021 study [1]. Researchers developing HCC-focused screening cascades that also require oral cavity cancer comparators can use a single compound rather than multiple analogs, reducing procurement complexity and inter-assay variability.

Non-Mutagenic Antibacterial Lead Optimization — Chlorinated Depsidone Scaffold Reference

The chlorine-dependent non-mutagenic bactericidal signature of mollicellin F, directly compared against mutagenic mollicellins C and E in the Stark et al. 1978 Salmonella/microsome assays [1], positions this compound as a reference standard for medicinal chemistry programs seeking to decouple antibacterial potency from genotoxicity within the depsidone chemotype. Procurement of mollicellin F supports structure-activity relationship (SAR) campaigns focused on the chlorine substituent as a mutagenicity-modulating pharmacophore.

Cholangiocarcinoma Multi-Subtype Pharmacology — Five-Line Panel Validation

Mollicellin F has been validated across all five cholangiocarcinoma cell lines (KKU-100, KKU-M139, KKU-M156, KKU-M213, KKU-M214) with IC50 values ranging from 4.40 to 6.94 µg/mL, consistently outperforming the reference drug ellipticine on KKU-100 [1]. This multi-subtype coverage makes mollicellin F the most comprehensively characterized depsidone for liver fluke-associated bile duct cancer pharmacology, a disease area with limited validated tool compounds.

Metabolic Activation Studies — Liver S9-Stable Depsidone Selection

Because mollicellin F retains residual antibacterial activity after rat liver microsome coincubation — unlike mollicellins C and E whose bioactivities are completely abolished [1] — it is the preferred depsidone for experiments employing metabolically competent assay systems (e.g., primary hepatocyte co-cultures, S9 fractions, or in vivo PK profiling). Researchers procuring compounds for metabolic stability structure-activity studies should select mollicellin F over non-chlorinated alternatives.

Quote Request

Request a Quote for mollicellin F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.